3-[(3-morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
3-[(3-Morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that features a benzisothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 3-morpholinopropylamine with a benzisothiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This approach minimizes the need for batch processing and can improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzisothiazole derivatives with new functional groups.
Scientific Research Applications
3-[(3-Morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: A simpler compound with similar structural features but lacking the benzisothiazole ring.
3-[(3-Morpholinopropyl)amino]propanenitrile: Another related compound with a nitrile group instead of the benzisothiazole ring.
Uniqueness
3-[(3-Morpholinopropyl)amino]-1H-1,2-benzisothiazole-1,1-dione is unique due to its benzisothiazole core, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-21(19)13-5-2-1-4-12(13)14(16-21)15-6-3-7-17-8-10-20-11-9-17/h1-2,4-5H,3,6-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVJAMHCBZPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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